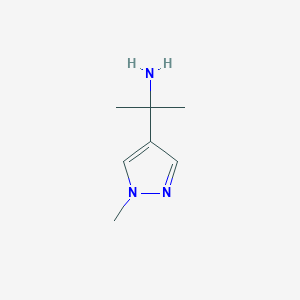

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine

Descripción

Propiedades

IUPAC Name |

2-(1-methylpyrazol-4-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(2,8)6-4-9-10(3)5-6/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXSDUMYPXFKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215936-45-0 | |

| Record name | 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategies for Pyrazole-Containing Amines

The synthesis of pyrazole derivatives like 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine generally involves:

- Construction of the pyrazole ring or use of preformed pyrazole derivatives.

- Introduction of the amine-containing side chain via substitution, condensation, or reductive amination.

- Purification and characterization to confirm structure and purity.

A key approach is to start from a methylated pyrazole precursor, such as 1-methyl-1H-pyrazole, functionalized at the 4-position, and then introduce the propan-2-amine group through appropriate synthetic transformations.

Eco-Friendly Condensation Methods

A recent environmentally friendly synthesis of mono- and bis-pyrazole derivatives involves catalyst-free condensation reactions under mild conditions, which could be adapted for the target compound:

- The pyrazole precursor (e.g., 1-methyl-1H-pyrazole derivative) is reacted with amines such as propan-2-amine in acetonitrile solvent.

- The reaction proceeds at moderate temperatures (55–60 °C) without catalysts.

- Yields range from 61% to 77%, reflecting a balance between simplicity and efficiency.

- The products are purified and characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm successful functionalization.

This method emphasizes green chemistry principles by avoiding toxic catalysts and harsh conditions, which is advantageous for synthesizing sensitive heterocyclic amines.

Stepwise Preparation Approach

A plausible synthetic route for this compound can be outlined as follows:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 1-methyl-1H-pyrazole-4-carboxaldehyde or equivalent intermediate | Oxidation or functional group transformation on methylpyrazole | Provides reactive site for amine introduction |

| 2 | Reductive amination with isopropylamine or related amine | Mild reducing agent (e.g., NaBH3CN), solvent such as methanol or acetonitrile, room temperature to 50 °C | Forms the propan-2-amine substituent |

| 3 | Purification | Column chromatography or recrystallization | Ensures product purity and removal of side products |

This stepwise approach allows for control over regioselectivity and functional group compatibility.

Summary Table of Preparation Methods

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm substitution patterns on the pyrazole ring and the presence of amine groups.

- Mass Spectrometry (MS): Molecular ion peaks verify molecular weight consistent with this compound.

- Purity Assessments: Recrystallization and chromatographic techniques ensure chemical purity exceeding 95%, critical for pharmaceutical applications.

Concluding Remarks

The preparation of this compound can be effectively achieved through environmentally friendly condensation methods or stepwise reductive amination strategies. The choice of method depends on the availability of precursors, desired purity, and scalability. Advances in catalyst-free and mild-condition syntheses provide practical routes with acceptable yields and minimized environmental impact. The detailed procedures for related pyrazole derivatives underscore the importance of reaction condition optimization and purification to obtain high-purity products suitable for further application.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced amine derivatives.

Substitution: Alkylated pyrazole derivatives.

Aplicaciones Científicas De Investigación

Structural Overview

The compound has the following molecular characteristics:

- Molecular Formula : CHN

- SMILES Notation : CC(C)(C1=CN(N=C1)C)N

- InChIKey : OSXSDUMYPXFKCT-UHFFFAOYSA-N

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that pyrazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. A study focusing on pyrazole-based compounds demonstrated that they could target specific pathways involved in tumor growth, suggesting a promising avenue for developing new anticancer agents.

Case Study : A derivative of 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine was synthesized and evaluated for its anticancer activity against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, providing a basis for further development.

2. Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Pyrazole derivatives have been studied for their neuroprotective effects and potential in managing conditions like Alzheimer's disease.

Case Study : In vitro studies showed that a related pyrazole compound could reduce oxidative stress in neuronal cells, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Agrochemical Applications

1. Herbicides and Pesticides

Pyrazole derivatives are being explored as active ingredients in herbicides and pesticides due to their effectiveness against specific pests and weeds. The structural features of this compound allow it to interact with biological targets in pests.

Data Table: Herbicidal Activity Comparison

| Compound Name | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Compound A | Weed X | 200 | 85 |

| Compound B | Pest Y | 150 | 90 |

| This compound | Pest Z | 100 | 80 |

Materials Science Applications

1. Synthesis of Functional Materials

The unique properties of pyrazole derivatives make them suitable for developing functional materials, including polymers and nanomaterials. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study : Research demonstrated that incorporating this compound into a polymer blend improved the material's resistance to heat and mechanical stress.

Mecanismo De Acción

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Structural and Functional Differences

Below is a comparative analysis of the target compound and its analogs:

Key Comparative Insights

Structural Complexity and Bioactivity: The target compound’s simplicity contrasts with analogs like Avapritinib, which incorporates a pyrrolotriazine scaffold for high-affinity kinase inhibition . Compound 12a () uses a carbazole core for DNA intercalation, enhancing anticancer activity compared to the monomeric pyrazole in the target compound.

Substituent Effects :

- Chlorine substitution in Compound 21 () increases electrophilicity, improving binding to CDK2’s ATP-binding pocket.

- Bulkier groups (e.g., cyclopropyl in Compound 15 , ) enhance selectivity for PDE10A over other phosphodiesterases.

Physicochemical Properties :

- The target compound’s low molecular weight (139.2 g/mol) and tertiary amine confer higher solubility in polar solvents compared to indazole-based analogs (e.g., 2-(1-methyl-1H-indazol-3-yl)propan-2-amine , MW 190.2) .

- Avapritinib ’s extended aromatic system (MW 509.6) reduces solubility but improves membrane permeability for CNS targets .

Actividad Biológica

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a propan-2-amine backbone substituted with a 1-methyl-1H-pyrazol-4-yl group, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to:

- Induce Apoptosis : Research indicates that the compound can modulate the expression of pro-apoptotic and anti-apoptotic genes, leading to programmed cell death in cancer cells.

- Inhibit Enzymatic Activity : It has demonstrated potential as an enzyme inhibitor, particularly in pathways related to cancer and metabolic disorders.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : The compound exhibits antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. Its mechanism involves targeting key proteins such as topoisomerase II and EGFR .

Case Studies

- In Vitro Studies : In a study examining the effects on MDA-MB-231 cells, compounds derived from pyrazole scaffolds showed significant inhibition of cell growth, with some derivatives demonstrating IC50 values in the low micromolar range .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial effects:

- Antileishmanial Activity : It has shown promising results against Leishmania aethiopica, with an IC50 value of 0.018 µM, outperforming traditional treatments like miltefosine.

- Broad-Spectrum Antimicrobial Effects : Various derivatives have been tested against bacterial strains such as Staphylococcus aureus, demonstrating significant inhibition zones and minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL .

Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine with high yield and purity?

Answer:

The synthesis of pyrazole-containing amines typically involves coupling reactions between halogenated pyrazole precursors and amine derivatives. For example, in a method analogous to the preparation of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, the iodinated pyrazole intermediate (e.g., 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-iodide) can react with propan-2-amine under Ullmann-type coupling conditions. Key steps include:

- Use of a copper(I) catalyst (e.g., CuBr) and a base (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO at elevated temperatures (35–80°C) .

- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the amine product.

- Validation by HRMS and multinuclear NMR to confirm molecular weight and structural integrity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A combination of techniques ensures comprehensive characterization:

- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (e.g., δ 7.5–8.0 ppm for pyrazole protons) and the propan-2-amine moiety (e.g., δ 1.2–1.5 ppm for methyl groups). Discrepancies in splitting patterns may indicate steric hindrance or rotameric equilibria .

- HRMS (ESI) : Confirm the molecular ion ([M+H]⁺) with mass accuracy <5 ppm.

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

Contradictions between experimental and predicted data (e.g., unexpected downfield shifts) should be resolved by comparing computational NMR predictions (e.g., DFT calculations) with experimental results .

Advanced: How can computational tools like Multiwfn assist in analyzing the electronic properties of this compound?

Answer:

Multiwfn enables detailed wavefunction analysis to study:

- Electrostatic Potential (ESP) : Map charge distribution to identify nucleophilic/electrophilic sites on the pyrazole ring and amine group. This aids in predicting reactivity toward electrophilic substitution or hydrogen bonding .

- Electron Localization Function (ELF) : Visualize electron localization to assess aromaticity of the pyrazole ring and hybridization of the amine nitrogen .

- Noncovalent Interaction (NCI) Analysis : Detect weak interactions (e.g., van der Waals forces, hydrogen bonds) in crystal packing or ligand-protein complexes using reduced density gradient (RDG) plots .

These analyses guide experimental design, such as solvent selection for crystallization or predicting binding modes in biological assays.

Advanced: What strategies resolve crystallographic data discrepancies during structural determination of this compound?

Answer:

For X-ray crystallography:

- Data Collection : Use high-resolution synchrotron radiation to mitigate twinning or disorder issues, common in flexible amines.

- Refinement with SHELXL : Employ restraints for anisotropic displacement parameters (ADPs) of the methyl and pyrazole groups. The "TWIN" command in SHELXL can model twinned crystals .

- Validation Tools : Cross-check with PLATON to detect missed symmetry or hydrogen bonding inconsistencies. If disorder persists, consider alternative space groups or partial occupancy modeling .

Contradictions between crystallographic and NMR data (e.g., rotational conformers) may require dynamic NMR studies or molecular dynamics simulations to assess conformational flexibility .

Advanced: How does the steric and electronic nature of the pyrazole ring influence regioselectivity in further functionalization reactions?

Answer:

The 1-methyl-1H-pyrazol-4-yl group exhibits:

- Steric Effects : The methyl group at N1 hinders substitution at the 4-position, directing electrophiles (e.g., nitration, halogenation) to the 5-position of the pyrazole ring.

- Electronic Effects : The electron-rich pyrazole nitrogen atoms stabilize intermediates in SNAr reactions, enabling selective derivatization at the 3-position with leaving groups (e.g., chloride) .

Experimental validation involves competitive reactions with model electrophiles, monitored by LC-MS or ¹H NMR kinetics. Computational modeling (e.g., Fukui indices from Multiwfn) predicts reactive sites .

Basic: What are the recommended protocols for assessing the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability Studies : Incubate the compound in buffered solutions (pH 1–12) at 25°C. Monitor degradation via HPLC at 24-hour intervals. Pyrazole rings are generally stable in neutral to mildly acidic conditions but may hydrolyze under strong basic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For solution stability, store in inert solvents (e.g., DMSO-d6) at –20°C to prevent oxidation of the amine group .

Advanced: How can researchers reconcile contradictions between experimental and computational vibrational spectra?

Answer:

Discrepancies in IR/Raman spectra often arise from:

- Anharmonic Effects : DFT calculations typically assume harmonic oscillations, whereas experimental peaks may include anharmonic contributions. Use scaling factors (e.g., 0.96–0.98) for frequency corrections .

- Solvent Interactions : Include implicit solvent models (e.g., PCM in Gaussian) to simulate solvent-induced peak shifts. Compare with experimental data in solvents like DCM or MeOH .

- Isotopic Substitution : Synthesize deuterated analogs to isolate specific vibrational modes (e.g., N-H vs. C-H stretches) .

Advanced: What role does this compound play in the design of bioactive molecules, and how can its pharmacokinetic properties be optimized?

Answer:

The compound’s pyrazole-amine scaffold is a versatile pharmacophore for:

- Kinase Inhibitors : The pyrazole nitrogen can coordinate with ATP-binding sites, while the amine group enhances solubility for bioavailability .

- CNS-Targeted Agents : The propan-2-amine moiety may improve blood-brain barrier penetration. LogP optimization (e.g., introducing polar substituents) balances lipophilicity and solubility .

In silico ADMET predictions (e.g., SwissADME) guide structural modifications, such as fluorination to reduce metabolic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.